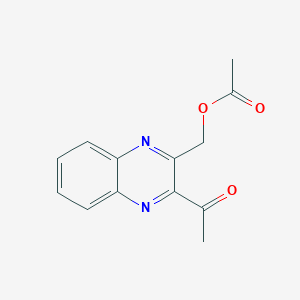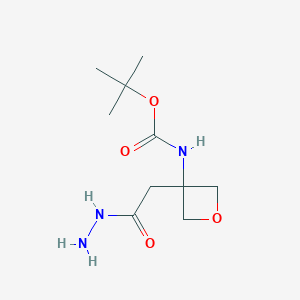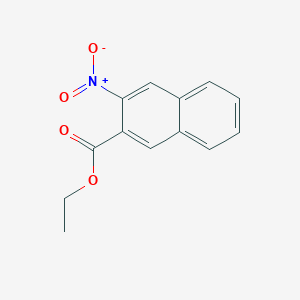![molecular formula C15H12OS B11867214 1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethan-1-one CAS No. 62648-53-7](/img/structure/B11867214.png)
1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethanone is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocycle containing sulfur, which imparts unique properties to its derivatives.
Métodos De Preparación
The synthesis of 1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethanone typically involves the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method is efficient and yields the desired tricyclic structure. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Aplicaciones Científicas De Investigación
1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development for treating various diseases.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used .
Comparación Con Compuestos Similares
1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethanone can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
The uniqueness of 1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethanone lies in its specific tricyclic structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
62648-53-7 |
|---|---|
Fórmula molecular |
C15H12OS |
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
1-(2-methylbenzo[g][1]benzothiol-3-yl)ethanone |
InChI |
InChI=1S/C15H12OS/c1-9(16)14-10(2)17-15-12-6-4-3-5-11(12)7-8-13(14)15/h3-8H,1-2H3 |
Clave InChI |
SXDPOJOQDHEBCF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(S1)C3=CC=CC=C3C=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one](/img/structure/B11867180.png)







![3-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B11867222.png)


